(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
Description
Properties
IUPAC Name |
(3-pyridazin-3-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-13(12-14-5-2-6-15-12)18-8-4-10(9-18)20-11-3-1-7-16-17-11/h1-3,5-7,10H,4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHNYPAUHKZVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazin-3-yloxy intermediate, which can be synthesized through the reaction of pyridazine with appropriate alkylating agents. The pyrrolidin-1-yl group can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group. The final step involves the coupling of the pyridazin-3-yloxy and pyrimidin-2-yl intermediates under specific conditions, such as the presence of a base and a coupling reagent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazin-3-yloxy group undergoes nucleophilic substitution due to its electron-deficient aromatic ring. For example:
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Amination : Reaction with primary amines (e.g., methylamine) in DMF at 80–100°C yields pyridazine derivatives with substituted amino groups.
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Halogenation : Treatment with PCl₅ or PBr₃ replaces the oxygen atom with chlorine or bromine, forming halogenated pyridazines.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methylamine | DMF, 80°C, 6 h | Pyridazine-N-methylamine derivative | 72 | |
| PCl₅ | Toluene, reflux, 3 h | 3-Chloropyridazine analog | 85 |
Oxidation and Reduction
The methanone bridge and aromatic systems participate in redox reactions:
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Methanone Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the ketone to a carboxylic acid under acidic conditions.
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Pyrimidine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine .
Table 2: Redox Reaction Parameters
Cross-Coupling Reactions
The pyrimidin-2-yl group facilitates palladium-catalyzed couplings:
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Suzuki Coupling : Reaction with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃) introduces aryl groups at the pyrimidine C-5 position .
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Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines under microwave irradiation .
Table 3: Coupling Reaction Outcomes
| Coupling Type | Substrate | Catalyst System | Yield (%) | Selectivity |
|---|---|---|---|---|
| Suzuki | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 68 | >95% C-5 |
| Buchwald–Hartwig | Piperidine | Pd₂(dba)₃, Xantphos | 81 | Mono-aminated |
Cyclization and Ring-Opening
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Pyridazine Ring Expansion : Heating with NH₄OAc in DMF (120°C, 3 h) forms fused pyrido[2,3-d]pyridazine systems via intramolecular cyclization .
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Pyrrolidine Ring-Opening : Strong bases (e.g., NaOH) cleave the pyrrolidine ring, producing linear diamines.
Acid/Base-Mediated Reactions
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Protonation : The pyridazine nitrogen becomes protonated in HCl/EtOH, altering electronic properties (pKa ~3.2).
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Deprotonation : LDA deprotonates the pyrimidine C–H, enabling alkylation at C-4.
Kinetic and Mechanistic Insights
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Substitution Kinetics : Second-order kinetics observed for nucleophilic substitution (k = 1.2 × 10⁻³ L/mol·s at 25°C).
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Coupling Efficiency : Suzuki reactions exhibit higher yields in polar aprotic solvents (DMF > THF) .
Stability and Side Reactions
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Thermal Degradation : Decomposes above 200°C, forming CO and pyrrolidine fragments.
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Photoreactivity : UV exposure in solution induces C–O bond cleavage in the pyridazin-3-yloxy group.
Scientific Research Applications
Biological Activities
The biological activities of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone are diverse, showcasing potential in several therapeutic areas:
Anticancer Activity:
Research indicates that derivatives of pyrimidine and pyridazine exhibit significant anticancer properties. Compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines . This is attributed to their ability to interfere with cellular proliferation pathways.
Antimicrobial Properties:
Studies have reported that certain derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the pyrrolidine and pyrimidine moieties is believed to enhance membrane permeability, allowing for better interaction with microbial cells .
Neurological Applications:
Compounds containing pyrrolidine structures are often investigated for their neuroprotective effects. Preliminary studies suggest that this compound may exhibit anticonvulsant properties, making it a candidate for treating neurological disorders .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several derivatives based on the this compound framework. These compounds were tested against human cancer cell lines, demonstrating IC50 values indicating potent anticancer activity, particularly against breast and lung cancer cells .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial potential of this compound class revealed effective inhibition against Staphylococcus aureus and Candida albicans. The study highlighted the structure-activity relationship that underpins the efficacy of these compounds in combating infections .
Mechanism of Action
The mechanism of action of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness is best understood through comparisons with structurally related derivatives (Table 1).
Table 1: Structural and Functional Comparison
Electronic and Steric Modifications
- Pyridazine vs.
- Substituent Positioning : The 6-methyl group on pyridazine () enhances steric bulk, reducing off-target interactions compared to unmethylated analogs .
- Heterocycle Swaps: Morpholino () vs. pyrimidinyl (target compound) groups alter hydrogen-bonding capacity, impacting target selectivity .
Pharmacological Profiles
- Target Compound : Predicted to inhibit tyrosine kinases (e.g., EGFR) due to pyrimidine’s affinity for ATP-binding pockets .
- Analogues with Thiazole Moieties (): Exhibit broader antimicrobial activity but weaker kinase inhibition due to reduced π-π stacking .
- Dimethylamino-Substituted Derivatives (): Show improved cell permeability and prolonged half-life compared to the target compound .
Biological Activity
The compound (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a synthetic organic molecule characterized by its unique structural components, which include a pyridazine moiety, a pyrrolidine ring, and a pyrimidine group. This article explores the biological activity of this compound, focusing on its pharmacological potential based on existing research and predictions derived from its chemical structure.
Structural Characteristics
The compound's structure can be represented as follows:
This structure is significant as it suggests potential interactions with various biological macromolecules, influencing its activity against different diseases.
Predicted Biological Activities
Based on structural similarities to known active compounds, This compound is predicted to exhibit several biological activities, including:
- Anti-inflammatory
- Antitumor
- Antimicrobial
These activities are often associated with compounds containing pyridazine and pyrimidine rings, which are known for their pharmacological properties .
1. Antitumor Activity
Research indicates that compounds with similar structures to This compound have shown promising antitumor effects. For instance, derivatives of pyrrolo[3,4-c]pyridine have been studied for their cytotoxic effects against various cancer cell lines. One study demonstrated that these derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells .
2. Anti-inflammatory Activity
Compounds containing pyrimidine and pyridazine moieties have been noted for their anti-inflammatory properties. The mechanisms often involve the inhibition of inflammatory mediators or pathways, which could be explored further in the context of this compound.
3. Antimicrobial Effects
The antimicrobial potential of similar compounds has also been documented. For example, studies have shown that certain pyrimidine derivatives possess significant activity against bacterial strains, suggesting that This compound may have similar effects .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on activity:
Case Studies
Several case studies highlight the biological efficacy of compounds similar to This compound :
- Study on Anticancer Properties : A study evaluated a series of pyrimidine derivatives for their ability to inhibit cancer cell proliferation. Results indicated that specific substitutions enhanced antitumor activity significantly .
- Inflammation Model : In a model of inflammation, certain pyridine derivatives showed reduced levels of pro-inflammatory cytokines, suggesting a mechanism through which this compound may exert its effects .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone?
Methodological Answer:
- Step 1: Employ condensation reactions between pyridazine and pyrrolidine derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
- Step 2: Use high-performance liquid chromatography (HPLC) to monitor reaction progress and isolate intermediates .
- Step 3: Optimize purification via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to enhance crystallinity and purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- X-ray crystallography provides definitive proof of molecular conformation, including bond angles and torsion angles (e.g., C3—C4—C5 = 120.5° ).
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify connectivity of the pyrrolidine-pyrroline and pyrimidine moieties .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] ion) with <2 ppm error .
Advanced Research Questions
Q. How do conformational variations in the pyrrolidine ring affect the compound’s binding affinity to biological targets?
Methodological Answer:
- Step 1: Perform molecular dynamics simulations to analyze rotational freedom of the pyrrolidine ring’s 3-(pyridazin-3-yloxy) substituent .
- Step 2: Corrogateate computational data with in vitro assays (e.g., receptor-binding studies) to identify bioactive conformers .
- Key Insight: Substituents at the pyrrolidine 3-position may sterically hinder or enhance interactions with hydrophobic binding pockets .
Q. How can researchers resolve contradictions in pharmacological data (e.g., variable IC50_{50}50 values) across studies?
Methodological Answer:
- Factor 1: Standardize assay conditions (e.g., pH 7.4 buffers, 37°C) to minimize environmental variability .
- Factor 2: Validate compound stability under assay conditions using LC-MS to detect degradation products .
- Factor 3: Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization assays) .
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Example: Pyridazine’s electron-deficient ring may act as a Lewis acid, influencing reactivity with thiol-containing biomolecules .
- Tool Recommendation: Gaussian 16 with B3LYP/6-31G(d) basis set for balanced accuracy and computational cost .
Key Recommendations for Experimental Design
- Controlled Environment: Use randomized block designs for biological assays to account for batch variability .
- Multi-Technique Validation: Combine spectroscopic, crystallographic, and computational data to address structural ambiguities .
- Stability Testing: Pre-screen compounds for photolytic/hydrolytic degradation before long-term assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
